molecular formula C18H18N2O4 B6050722 2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid

2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid

Cat. No.: B6050722
M. Wt: 326.3 g/mol
InChI Key: RHWBLKOPGJETBQ-UHFFFAOYSA-N
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Description

2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid is an organic compound with the molecular formula C17H18N2O4 This compound is characterized by its complex structure, which includes a benzoic acid moiety linked to a substituted aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid typically involves multi-step organic reactions. One common route starts with the nitration of 2-methylbenzoic acid, followed by reduction to form 2-methyl-3-aminobenzoic acid. This intermediate is then acylated with propionyl chloride to introduce the propionylamino group. The final step involves coupling with aniline derivatives under specific conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups or reduce carbonyl groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine gas (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives or alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-{[3-(propionylamino)anilino]carbonyl}benzoic acid
  • 2-{[2-methyl-3-(acetylamino)anilino]carbonyl}benzoic acid
  • 2-{[2-methyl-3-(butyryl-amino)anilino]carbonyl}benzoic acid

Comparison: Compared to its analogs, 2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid is unique due to the specific positioning and nature of its substituents. These structural differences can significantly impact its chemical reactivity, biological activity, and potential applications. For instance, the propionylamino group may confer distinct pharmacokinetic properties compared to an acetylamino or butyryl-amino group.

Properties

IUPAC Name

2-[[2-methyl-3-(propanoylamino)phenyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-16(21)19-14-9-6-10-15(11(14)2)20-17(22)12-7-4-5-8-13(12)18(23)24/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWBLKOPGJETBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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